N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide
CAS No.: 2200780-30-7
Cat. No.: VC7448254
Molecular Formula: C16H23N7O3S
Molecular Weight: 393.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2200780-30-7 |
|---|---|
| Molecular Formula | C16H23N7O3S |
| Molecular Weight | 393.47 |
| IUPAC Name | N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylmorpholine-4-sulfonamide |
| Standard InChI | InChI=1S/C16H23N7O3S/c1-20(27(24,25)22-6-8-26-9-7-22)13-10-21(11-13)15-5-4-14-17-18-16(12-2-3-12)23(14)19-15/h4-5,12-13H,2-3,6-11H2,1H3 |
| Standard InChI Key | KTRXODFMUBHTQP-UHFFFAOYSA-N |
| SMILES | CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)N5CCOCC5 |
Introduction
Synthesis
The synthesis of such complex molecules typically involves multiple steps, including the formation of the triazolo-pyridazine core, followed by the attachment of the azetidine and morpholine-sulfonamide groups. Common methods might involve cyclocondensation reactions or nucleophilic substitutions, but specific routes for this compound are not detailed in the available literature.
Biological Activity
Compounds with similar structural features often exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The presence of the triazolo-pyridazine ring suggests potential for interacting with enzymes or receptors, which could be beneficial in drug development.
Research Findings and Future Directions
While specific research findings on N-(1-{3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide are not available, studies on related compounds highlight the importance of structure-activity relationships in optimizing biological activity. Future research should focus on synthesizing this compound and evaluating its pharmacological properties through in vitro and in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume